1-(2-Tetrahydropyranyl)-1H-pyrazole

Catalog No.
S740564
CAS No.
449758-17-2
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Tetrahydropyranyl)-1H-pyrazole

CAS Number

449758-17-2

Product Name

1-(2-Tetrahydropyranyl)-1H-pyrazole

IUPAC Name

1-(oxan-2-yl)pyrazole

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2

InChI Key

IMZWSOSYNFVECD-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C=CC=N2

Canonical SMILES

C1CCOC(C1)N2C=CC=N2

1-(2-Tetrahydropyranyl)-1H-pyrazole (1-THP-pyrazole) is a valuable building block in organic synthesis and drug discovery due to the presence of the pyrazole ring, a five-membered heterocyclic structure with diverse biological activities []. The 2-tetrahydropyranyl (THP) group serves as a protecting group for the reactive nitrogen atom at the 1-position of the pyrazole ring, allowing for further modifications without affecting this position [].

Synthesis of Pyrazole Derivatives

1-THP-pyrazole is a versatile starting material for the synthesis of various pyrazole derivatives with potential biological activities [, ]. The THP protecting group can be selectively removed under mild acidic conditions, allowing for the introduction of various functional groups at the 1-position of the pyrazole ring. This enables the creation of a broad library of pyrazole derivatives for biological evaluation [].

Here are some examples of pyrazole derivatives synthesized using 1-THP-pyrazole:

  • Pyrazoloisoindoles: These compounds exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antibacterial properties []. They can be synthesized by coupling 1-THP-pyrazole with various aldehydes or ketones, followed by removal of the THP protecting group [].
  • N-Heterocyclic Carbenes (NHCs): NHCs are a class of organocatalysts used in various organic reactions. Pyrazole-based NHCs can be prepared from 1-THP-pyrazole by introducing bulky substituents at the 2-position of the pyrazole ring [].

1-(2-Tetrahydropyranyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a tetrahydropyranyl group. Its chemical formula is C₈H₁₂N₂O, and it has a molecular weight of approximately 152.20 g/mol. The compound features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties and potential biological activities. It is recognized for its versatility in organic synthesis and medicinal chemistry.

Typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Boronic Ester Formation: The compound can be converted into boronic esters, which are useful in Suzuki coupling reactions, enhancing its utility in cross-coupling chemistry .

Several methods have been reported for synthesizing 1-(2-tetrahydropyranyl)-1H-pyrazole:

  • Cyclization Reactions: The compound can be synthesized through the cyclization of appropriate hydrazones or hydrazines with carbonyl compounds, often facilitated by acid catalysts.
  • Tetrahydropyran Formation: The introduction of the tetrahydropyranyl group can be achieved through the reaction of tetrahydropyran derivatives with pyrazole precursors.
  • Functionalization Techniques: Various functionalization strategies allow for the modification of the pyrazole ring to enhance biological activity or alter physical properties .

1-(2-Tetrahydropyranyl)-1H-pyrazole and its derivatives have several applications:

  • Medicinal Chemistry: Due to their biological activities, these compounds are investigated as potential drug candidates.
  • Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Some derivatives may find use as agrochemicals due to their antimicrobial properties .

Interaction studies involving 1-(2-tetrahydropyranyl)-1H-pyrazole focus on its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Assays: Investigations into its interaction with neurotransmitter receptors could reveal potential applications in neuropharmacology.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(2-tetrahydropyranyl)-1H-pyrazole, each possessing unique properties:

Compound NameChemical FormulaUnique Features
1H-PyrazoleC₃H₃N₂Basic structure; widely studied for various applications.
3-Methyl-1H-pyrazoleC₄H₆N₂Exhibits different biological activities; used in drug design.
4-Amino-1H-pyrazoleC₄H₅N₃Known for its role in synthesizing pharmaceuticals.
5-Aryl-1H-pyrazolesC₈H₈N₂Diverse aryl substitutions lead to varied biological activities.

The uniqueness of 1-(2-tetrahydropyranyl)-1H-pyrazole lies in its specific tetrahydropyranyl substitution, which enhances solubility and alters pharmacokinetic properties compared to other pyrazoles.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

449758-17-2

Dates

Modify: 2023-08-15

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